An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt: Properties, Applications, and Methodologies
An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt: Properties, Applications, and Methodologies
This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and practical applications of D-glycero-D-gulo-Heptonic acid, monosodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with field-proven insights to facilitate a deeper understanding and utilization of this versatile compound.
Core Introduction and Chemical Identity
D-glycero-D-gulo-Heptonic acid, monosodium salt, also known as sodium glucoheptonate, is a sugar acid derivative that has garnered significant interest across various scientific and industrial domains.[1][2] Its utility stems primarily from its exceptional chelating ability, forming stable complexes with di- and trivalent metal ions.[3] This property, combined with its biodegradability and low toxicity, makes it a valuable component in pharmaceutical formulations, diagnostic agents, and industrial processes.[3][4]
Chemical Structure and Properties
The specific stereochemistry of D-glycero-D-gulo-Heptonic acid, with its multiple hydroxyl groups and a terminal carboxylic acid, is crucial to its function. The linear arrangement of hydroxyl groups provides multiple coordination sites for metal ions, leading to the formation of stable chelate rings.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NaO₈ | [5] |
| Molecular Weight | 248.16 g/mol | [5][6] |
| CAS Number | 13007-85-7 | [6] |
| Synonyms | Sodium gluceptate, Gluceptate sodium, Monosodium D-glycero-D-gulo-heptonate | [6] |
| Appearance | Light tan to white crystalline powder | [7] |
| Solubility | Very soluble in water | [4] |
| pH (aqueous solution) | Typically 7-9 | [8] |
Mechanism of Action: The Science of Chelation
The primary mechanism underpinning the functionality of D-glycero-D-gulo-Heptonic acid, monosodium salt is its role as a chelating agent. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.[9] In the case of sodium glucoheptonate, the carboxylate group and the multiple hydroxyl groups along its carbon chain act as the coordination sites.
This molecular structure allows it to "wrap around" a metal ion, forming a stable, water-soluble complex.[3] This is particularly effective for sequestering metal ions such as iron (Fe³⁺), calcium (Ca²⁺), copper (Cu²⁺), and aluminum (Al³⁺), preventing them from participating in undesirable chemical reactions like oxidation or precipitation.[3][10] The stability of these complexes is notably high, especially in alkaline conditions.[3]
Caption: Simplified diagram of D-glycero-D-gulo-heptonate chelating a metal ion.
Applications in Drug Development and Research
The unique properties of D-glycero-D-gulo-Heptonic acid, monosodium salt have led to its adoption in several high-value applications within the pharmaceutical and research sectors.
Radiopharmaceutical Imaging with Technetium-99m
A prominent application of gluceptate is in nuclear medicine as a chelating agent for the radionuclide Technetium-99m (Tc-99m).[11][12] The resulting complex, Technetium Tc-99m gluceptate, is a valuable diagnostic imaging agent for assessing renal and brain perfusion.[1][12]
The gluceptate ligand facilitates the delivery of Tc-99m to the kidneys, where it is filtered by the glomeruli and taken up by the renal tubules.[11] This allows for the visualization of renal structure and the assessment of renal function.[1] In brain imaging, the Tc-99m gluceptate complex can penetrate a compromised blood-brain barrier, accumulating in lesions and enabling their detection.[1]
Potential Anti-Inflammatory Properties
Some studies have suggested that D-glycero-D-gulo-Heptonic acid may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting their synthesis, glucoheptonate could potentially modulate inflammation. However, the precise molecular mechanisms and therapeutic potential in this area require further investigation.
Experimental Protocols and Methodologies
A critical aspect of utilizing D-glycero-D-gulo-Heptonic acid, monosodium salt in a research or development setting is the availability of robust experimental protocols.
Preparation of Technetium Tc-99m Gluceptate Injection
The following is a generalized protocol for the preparation of Technetium Tc-99m Gluceptate for injection, based on commercially available kits.
Objective: To radiolabel stannous gluceptate with Sodium Pertechnetate Tc-99m.
Materials:
-
A sterile, pyrogen-free reaction vial containing a lyophilized mixture of calcium gluceptate and stannous chloride dihydrate.
-
Sterile, non-pyrogenic Sodium Pertechnetate Tc-99m injection.
-
A suitable radiation shield for the vial and syringe.
-
Alcohol swabs.
Procedure:
-
Remove the protective cap from the reaction vial and sterilize the rubber septum with an alcohol swab.
-
Place the vial in a lead shield.
-
Aseptically draw the required volume of Sodium Pertechnetate Tc-99m injection into a shielded syringe.
-
Aseptically inject the Sodium Pertechnetate Tc-99m into the reaction vial.
-
Gently agitate the vial until the lyophilized powder is completely dissolved.
-
The resulting Technetium Tc-99m Gluceptate solution is now ready for quality control checks and subsequent administration.
Caption: Workflow for the preparation of Technetium Tc-99m Gluceptate.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and concentration of D-glycero-D-gulo-Heptonic acid, monosodium salt can be determined using reverse-phase HPLC.
Objective: To quantify the amount of D-glycero-D-gulo-Heptonic acid, monosodium salt in a sample.
Instrumentation and Reagents:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 reverse-phase column.
-
Mobile phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[5]
-
D-glycero-D-gulo-Heptonic acid, monosodium salt reference standard.
Procedure:
-
Prepare a standard stock solution of the reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standards and the sample onto the HPLC system.
-
Develop a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the sample by comparing its peak area to the calibration curve.
Synthesis and Characterization
D-glycero-D-gulo-Heptonic acid is typically synthesized from D-glucose through the Kiliani-Fischer synthesis. This process involves the addition of a cyanide group to the aldehyde of glucose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid.[4] The monosodium salt is then obtained by neutralization with a sodium base.
Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Concluding Remarks and Future Perspectives
D-glycero-D-gulo-Heptonic acid, monosodium salt is a compound with well-established utility as a chelating agent, particularly in the field of radiopharmaceuticals. Its favorable safety profile and strong metal-binding capacity make it a valuable tool for researchers and drug development professionals.
Future research should focus on several key areas:
-
Elucidation of Anti-inflammatory Mechanisms: A deeper understanding of its potential anti-inflammatory effects could open up new therapeutic avenues.
-
Structure-Activity Relationship Studies: Investigating how the stereochemistry of different heptonic acid isomers affects their chelating ability and biological activity would provide valuable insights for the design of new molecules with enhanced properties.
-
Development of Novel Drug Delivery Systems: Its ability to chelate metal ions could be explored for the development of targeted drug delivery systems.
By continuing to explore the fundamental properties and applications of this versatile molecule, the scientific community can unlock its full potential in medicine and beyond.
References
-
medtigo. (n.d.). technetium Tc-99m gluceptate | Dosing & Uses. Retrieved from [Link]
- Hinkle, G. H., Basmadjian, G. P., & Kirschner, A. S. (1982). Effects of concurrent drug therapy on technetium Tc-99m gluceptate biodistribution. American journal of hospital pharmacy, 39(6), 1001–1004.
-
Jubilant DraxImage Inc. (n.d.). GLUCEPTATE. Retrieved from [Link]
-
SpectraBase. (n.d.). Glucoheptonic acid, sodium salt. Retrieved from [Link]
- de Moraes, S. L., da Silva, J. A., de Siqueira, M. E., & de Castro, W. V. (2018).
-
National Center for Biotechnology Information. (n.d.). Technetium tc-99m gluceptate. PubChem Compound Database. Retrieved from [Link]
-
American Elements. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]
-
DRAXIMAGE. (n.d.). DRAXIMAGE® Gluceptate. Retrieved from [Link]
-
Green-Mountain Chem. (n.d.). Green Chelating Agent -Sodium Glucoheptonate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). D-Gluco-heptonic acid, monosodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium glucoheptonate. PubChem Compound Database. Retrieved from [Link]
-
WUHAN GLORY Co., Ltd. (n.d.). Sodium glucoheptonate,10094-62-9,13007-85-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gluceptate sodium dihydrate. PubChem Compound Database. Retrieved from [Link]
- Pavan, S., et al. (2024). Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. Molecules, 29(2), 435.
-
National Center for Biotechnology Information. (n.d.). Gluceptate Sodium. PubChem Compound Database. Retrieved from [Link]
- Widayanti, A. W., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Molecules, 29(2), 484.
- Nagy, L., et al. (2006). Complexes of Al(III) with D-gluconic acid. Inorganica Chimica Acta, 359(13), 4229-4238.
- Dischino, D. D., et al. (2006). Quantitative and qualitative chelation measuring methods and materials. U.S.
- Ber-aqel, A., et al. (2010). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite. Dalton Transactions, 39(43), 10449-10457.
- Price, D. L., et al. (2001). Chelating activity of advanced glycation end-product inhibitors. Journal of Biological Chemistry, 276(51), 48967-48972.
- Tskhovrebov, A. G., et al. (2022). Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films. Inorganics, 10(12), 231.
-
DrugBank. (n.d.). Sodium D-glycero-D-gulo-heptonate. Retrieved from [Link]
- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 143.
-
National Center for Biotechnology Information. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Retrieved from [Link]
-
Patsnap. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sodium Gluconate?. Retrieved from [Link]
- Hyvönen, H. (2004).
- Li, H., et al. (2019). Study on the Methods of Separation and Detection of Chelates. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 35(2), 209–218.
-
ResearchGate. (2024, April 16). (PDF) Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study. Retrieved from [Link]
- International Journal of Creative Research Thoughts. (2022).
-
ResearchGate. (2025, August 6). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite | Request PDF. Retrieved from [Link]
- Srisook, K., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Journal of traditional and complementary medicine, 14(6), 578–587.
- Tang, Y., et al. (2003). Sugar interaction with metal ions. The coordination behavior of neutral galactitol to Ca(II) and lanthanide ions. Journal of inorganic biochemistry, 95(1), 1–7.
- Sari, D. P., et al. (2021). In Vitro Metabolite Profiling and Anti-Inflammatory Activities of Rhodomyrtus Tomentosa with Red Blood Cell Membrane Stabilization Methods. Borneo Journal of Pharmacy, 4(2), 99-107.
-
Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from [Link]
-
Connect Chemicals. (n.d.). Sodium glucoheptonate (H-Quest A300). Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Suppression of sourness: A comparative study involving mixtures of organic acids and sugars. Retrieved from [Link]
- Li, N., et al. (2014). Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters. PloS one, 9(12), e115349.
-
MDPI. (n.d.). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]
- Pearson Education, Inc. (2014). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of agricultural and food chemistry, 59(9), 4504–4511.
Sources
- 1. DRAXIMAGE® Gluceptate [draximage.com]
- 2. Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. benchchem.com [benchchem.com]
- 4. 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7 [chemsynlab.com]
- 5. D-Gluco-heptonic acid, monosodium salt | SIELC Technologies [sielc.com]
- 6. Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. connectchemicals.com [connectchemicals.com]
- 9. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 11. technetium Tc-99m gluceptate | Dosing & Uses | medtigo [medtigo.com]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
